Human enteropeptidase-IN-2

描述

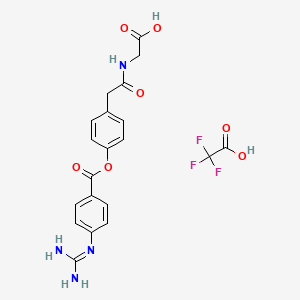

Structure

2D Structure

3D Structure of Parent

属性

分子式 |

C20H19F3N4O7 |

|---|---|

分子量 |

484.4 g/mol |

IUPAC 名称 |

2-[[2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetyl]amino]acetic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C18H18N4O5.C2HF3O2/c19-18(20)22-13-5-3-12(4-6-13)17(26)27-14-7-1-11(2-8-14)9-15(23)21-10-16(24)25;3-2(4,5)1(6)7/h1-8H,9-10H2,(H,21,23)(H,24,25)(H4,19,20,22);(H,6,7) |

InChI 键 |

CWYBOVRJKFYLKP-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1CC(=O)NCC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N.C(=O)(C(F)(F)F)O |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to Human Enteropeptidase-IN-2: A Novel Anti-Obesity Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human enteropeptidase-IN-2, identified as compound 1c in recent medicinal chemistry literature, is a potent and selective inhibitor of human enteropeptidase.[1] This small molecule belongs to a novel class of 4-guanidinobenzoate derivatives designed for low systemic exposure, targeting the gastrointestinal tract for the potential treatment of obesity.[2][3] By inhibiting enteropeptidase, the key enzyme initiating the digestive cascade, this compound effectively reduces the digestion and absorption of dietary proteins. This mechanism of action has demonstrated significant anti-obesity effects in preclinical models through reduced caloric intake and potential modulation of metabolic signaling pathways. This technical guide provides a comprehensive overview of the available data on this compound and its closely related analogues, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols.

Introduction to Human Enteropeptidase

Human enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located on the brush border of the duodenum and jejunum.[4][5] It plays a critical role in protein digestion by converting inactive trypsinogen into its active form, trypsin.[4][6] Trypsin then activates a cascade of other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidases, which are essential for breaking down dietary proteins into absorbable amino acids.[4][7] Given its pivotal role in nutrient absorption, the inhibition of human enteropeptidase has emerged as a promising therapeutic strategy for managing obesity and related metabolic disorders.[8]

This compound: A Profile

This compound is a synthetic molecule designed as a potent inhibitor of human enteropeptidase.[1] It is a member of the 4-guanidinobenzoate class of compounds, which are engineered to have minimal systemic absorption, thereby confining their pharmacological activity to the gastrointestinal lumen and enhancing their safety profile.[4]

Mechanism of Action

This compound acts as a reversible covalent inhibitor of enteropeptidase. The proposed mechanism involves the formation of an acyl-enzyme complex with the catalytic serine residue of the enzyme, coupled with an ionic interaction between the guanidinyl group of the inhibitor and an aspartic acid residue in the S1 binding pocket of enteropeptidase. This inhibition is time-dependent, with potency increasing with longer incubation times.[9][10]

The primary anti-obesity effect of this compound is attributed to the inhibition of protein digestion. By blocking the initial step of the digestive cascade, the inhibitor leads to a reduction in the absorption of amino acids from the diet. This has been shown to decrease food intake and promote weight loss in preclinical models.[8] Furthermore, studies on the closely related compound SCO-792 suggest that enteropeptidase inhibition may also lead to an increase in plasma levels of Fibroblast Growth Factor 21 (FGF21), a hormone with beneficial effects on energy metabolism, which appears to be independent of the reduction in food intake.[2][11]

Quantitative Data

The following tables summarize the available quantitative data for this compound (compound 1c) and its more extensively characterized analogue, SCO-792.

| Inhibitor | Parameter | Value | Species | Reference |

| This compound | IC50 (initial) (6 min incubation) | 540 nM | Human | [1][10] |

| This compound | IC50 (apparent) (120 min incubation) | 30 nM | Human | [1][10] |

| SCO-792 | IC50 | 5.4 nM | Human | [7][9][12] |

| SCO-792 | IC50 | 4.6 nM | Rat | [7][9][12] |

| SCO-792 | Kinact/KI | 82,000 M-1s-1 | Human | [7][9][12] |

| SCO-792 | Dissociation Half-life (t1/2) | ~14 hours | Human | [7][9][12] |

Table 1: In Vitro Inhibitory Activity

| Compound | Animal Model | Dose | Effect | Reference |

| SCO-792 | Diet-Induced Obese (DIO) Mice | 20 mg/kg/day (oral) | 1.7% protein-derived calorie loss in feces | [2] |

| SCO-792 | Diet-Induced Obese (DIO) Mice | 59 mg/kg/day (oral) | 3.0% protein-derived calorie loss in feces | [2] |

| SCO-792 | Normal Rats | 10 mg/kg (oral) | Inhibition of plasma BCAA elevation after protein challenge | [6][9] |

| SCO-792 | Normal Rats | 30 mg/kg (oral) | Stronger inhibition of plasma BCAA elevation | [6][9] |

Table 2: In Vivo Pharmacodynamic Effects of SCO-792

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound and its analogues.

In Vitro Enteropeptidase Inhibition Assay

This protocol is adapted from the methods used to characterize SCO-792 and is applicable for determining the IC50 of this compound.

Materials:

-

Human recombinant enteropeptidase (light chain)

-

Fluorescence resonance energy transfer (FRET) substrate specific for enteropeptidase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.

-

Add 10 µL of the diluted compound solution to the wells of the 96-well plate.

-

Add 10 µL of the human recombinant enteropeptidase solution (e.g., 100 mU/mL) to each well.

-

Incubate the plate at room temperature for the desired pre-incubation time (e.g., 6 minutes for IC50 (initial) or 120 minutes for IC50 (apparent)).

-

Initiate the enzymatic reaction by adding 80 µL of the FRET substrate solution to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 30 minutes).

-

The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

In Vitro Dissociation Half-Life Assay

This assay, used for SCO-792, helps to determine the reversibility and duration of inhibition.

Procedure:

-

Incubate a solution of human recombinant enteropeptidase with the test compound at a concentration approximately 10-fold its IC50 (after 120 min incubation) for 120 minutes at room temperature to allow for maximal binding.

-

Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a solution containing the FRET substrate.

-

Immediately monitor the recovery of enzymatic activity by measuring the increase in fluorescence over an extended period.

-

The rate of recovery of enzyme activity is fitted to a first-order equation to determine the dissociation rate constant (koff).

-

The dissociation half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / koff.

In Vivo Oral Protein Challenge Test

This protocol, based on studies with SCO-792 in rats, assesses the in vivo efficacy of the inhibitor in blocking protein digestion and absorption.

Animals:

-

Male Sprague-Dawley rats (or other appropriate rodent model)

Materials:

-

Test compound (this compound) formulated for oral administration (e.g., in 0.5% methylcellulose)

-

Whey protein solution (e.g., 2.5 g/kg)

-

Blood collection supplies

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound or vehicle orally at the desired doses.

-

At a specified time post-dose (e.g., 1, 2, or 4 hours), administer the oral whey protein challenge.

-

Collect blood samples at various time points after the protein challenge (e.g., 0, 30, 60, 120, and 180 minutes).

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples for concentrations of branched-chain amino acids (BCAAs) using a suitable analytical method (e.g., LC-MS/MS).

-

The efficacy of the inhibitor is determined by its ability to suppress the increase in plasma BCAA levels following the protein challenge compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

Digestive Cascade and Mechanism of Inhibition

Caption: Inhibition of the digestive cascade by this compound.

Proposed Anti-Obesity Signaling Pathway

Caption: Proposed anti-obesity mechanism of this compound.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for the preclinical characterization of enteropeptidase inhibitors.

Conclusion

This compound represents a promising lead compound in the development of novel anti-obesity therapeutics. Its targeted, lumen-restricted mechanism of action offers a potentially favorable safety profile compared to systemically acting drugs. The quantitative data available for this compound and its analogue SCO-792 demonstrate potent in vitro and in vivo activity. The detailed experimental protocols and workflows provided in this guide offer a framework for the further investigation and development of this and other enteropeptidase inhibitors. Future research should focus on elucidating the full spectrum of metabolic effects downstream of enteropeptidase inhibition and progressing these promising candidates through clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. Table 8. [Oral Protein Challenge Test Procedure]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scohia.com [scohia.com]

- 11. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Table 8. [Oral Protein Challenge Test Procedure]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

Human Enteropeptidase-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Human enteropeptidase-IN-2, a potent inhibitor of human enteropeptidase. This document details the physiological role of enteropeptidase, the inhibitory effects of this compound, and the experimental methodologies used to characterize this interaction.

Introduction to Human Enteropeptidase

Human enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenal and jejunal mucosa.[1] It plays a critical role in the initial activation of the pancreatic zymogen cascade, which is essential for protein digestion.[2] Structurally, enteropeptidase is a heterodimer composed of a heavy chain that anchors the enzyme to the intestinal membrane and a light chain that contains the catalytic domain.[3][4]

The primary physiological function of enteropeptidase is the conversion of inactive trypsinogen to its active form, trypsin.[1][3] This is achieved through the highly specific cleavage of the trypsinogen activation peptide.[1] The activated trypsin then initiates a cascade, activating other pancreatic proenzymes such as chymotrypsinogen, proelastase, and procarboxypeptidase.[1][2] Congenital deficiency of enteropeptidase leads to severe protein malabsorption, highlighting its crucial role in digestion.[4][5]

This compound: An Inhibitor of Enteropeptidase

This compound is a potent inhibitor of human enteropeptidase and is under investigation for its potential therapeutic applications, particularly in the context of anti-obesity research.[6][7] By blocking the activity of enteropeptidase, this inhibitor can modulate the digestive cascade, thereby reducing the breakdown and absorption of dietary proteins.

The fundamental mechanism of action for enteropeptidase inhibitors like this compound involves binding to the active site of the enzyme, which prevents it from interacting with its natural substrate, trypsinogen.[8] This inhibition curtails the production of trypsin and the subsequent activation of other digestive proteases.[8]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound and other related compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the available data for several enteropeptidase inhibitors.

| Compound | Target Species | IC50 (initial) | IC50 (apparent) | Reference |

| This compound | Human | 540 nM | 30 nM | [6] |

| (S)-Human enteropeptidase-IN-1 | Human | 26 nM | 1.8 nM | [9] |

| Sucunamostat (SCO-792) | Human | - | 5.4 nM | [9] |

| Sucunamostat (SCO-792) | Rat | - | 4.6 nM | [9] |

Experimental Protocols: Enteropeptidase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of a compound against enteropeptidase.

Objective: To measure the in vitro inhibition of human enteropeptidase by a test compound.

Materials:

-

Recombinant Human Enteropeptidase

-

Enteropeptidase substrate (e.g., Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide or a colorimetric/fluorometric substrate)[7]

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, pH 7.5-8.4)[1][10]

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add a fixed amount of recombinant human enteropeptidase to each well, except for the blank controls.

-

Add the diluted test inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) without the inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a specified period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the enteropeptidase substrate to all wells.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.[10][11]

-

The rate of reaction is calculated from the linear portion of the kinetic curve.

-

The percent inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the vehicle control.

-

The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.

Caption: Physiological activation cascade initiated by enteropeptidase.

Caption: Mechanism of enteropeptidase inhibition by this compound.

Caption: General experimental workflow for an enteropeptidase inhibition assay.

Conclusion

This compound is a potent inhibitor of human enteropeptidase, a key enzyme in the digestive cascade. Its mechanism of action involves the direct inhibition of the enzyme's catalytic activity, thereby preventing the activation of trypsinogen and subsequent protein digestion. The study of such inhibitors is crucial for the development of novel therapeutic strategies for metabolic disorders such as obesity. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this field.

References

- 1. article.imrpress.com [article.imrpress.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Enteropeptidase - Wikipedia [en.wikipedia.org]

- 4. protein.bio.msu.ru [protein.bio.msu.ru]

- 5. Activation of Human Pancreatic Proteolytic Enzymes: The Role of Enteropeptidase and Trypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. What are enteropeptidase inhibitors and how do they work? [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Discovery and Synthesis of Human Enteropeptidase-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Human Enteropeptidase-IN-2, a potent inhibitor of human enteropeptidase. This compound, also identified as compound 1c in foundational research, is a member of a novel series of 4-guanidinobenzoate derivatives designed for minimal systemic exposure. This document details the synthetic pathway, experimental protocols for activity assessment, and comprehensive quantitative data. Furthermore, it includes visualizations of the synthetic and experimental workflows, and the proposed mechanism of action, to facilitate a deeper understanding for research and drug development applications in areas such as obesity and metabolic diseases.

Discovery and Rationale

This compound was developed through a targeted drug discovery program aimed at identifying potent and non-systemically available inhibitors of human enteropeptidase.[1][2] The rationale was based on the enzyme's critical role in the digestive cascade, initiating the activation of trypsinogen to trypsin, which in turn activates other pancreatic proenzymes.[3][4][5] Inhibition of this initial step is a promising therapeutic strategy for managing conditions like obesity by reducing protein digestion and absorption.

The discovery process began with the high-throughput screening of a library of amidine and guanidine compounds, which identified phenyl 4-guanidinobenzoate derivatives as initial hits.[1] The design of this compound (compound 1c) was a strategic evolution from these initial hits. Recognizing that enteropeptidase specifically cleaves the peptide bond after the sequence Asp-Asp-Asp-Asp-Lys, researchers incorporated a carboxylic acid moiety into the inhibitor structure to mimic the aspartic acid residue of the natural substrate.[1] This design was intended to create an additional interaction with the enzyme, thereby enhancing inhibitory potency.[1][2] The guanidinyl group of the inhibitor was designed to mimic the lysine residue of the substrate.[1]

Synthesis of this compound (Compound 1c)

The synthesis of this compound is a multi-step process. The detailed protocol is outlined below, based on the foundational research by Ikeda et al. (2022).

Experimental Protocol: Synthesis

Step 1: Synthesis of Intermediate Compound

A detailed, step-by-step protocol for the synthesis of the core scaffold and precursor molecules is required. While the full text of the primary research article provides extensive synthetic procedures for various analogs, the specific synthesis of the precursor to compound 1c involves standard organic chemistry techniques. For the purpose of this guide, a generalized representation of the synthetic workflow is provided in the diagram below. The synthesis of related compounds involved steps such as the addition of a mixture to a solution at 0 °C, stirring at room temperature overnight, quenching the reaction with saturated NH4Cl aqueous solution, and extraction with EtOAc. The organic layer was then separated, washed, dried over Na2SO4, and concentrated in vacuo, followed by purification using column chromatography.[1]

Figure 1: Generalized synthetic workflow for this compound.

In Vitro Efficacy and Quantitative Data

The inhibitory activity of this compound and its analogs against human enteropeptidase was determined through in vitro assays. The data reveals a time-dependent inhibition, characteristic of its proposed mechanism of action.[1]

Data Presentation

| Compound | IC50 (initial) (nM) [95% CI] | IC50 (app) (nM) [95% CI] | T1/2 (min) |

| This compound (1c) | 540 | 30 | - |

| Analog 2a | 110 (98-130) | 1.8 (1.6-2.0) | 2.1 |

| Analog 2b | 420 (380-470) | 24 (22-26) | - |

| Analog 2c | 210 (180-240) | 3.8 (3.4-4.2) | - |

| Analog 3a | 2300 (2000-2600) | 170 (150-180) | 1.2 |

| Analog 3b | 1400 (1300-1600) | 110 (100-120) | 1.3 |

| Analog 3c | 1100 (940-1200) | 71 (65-77) | 1.5 |

| Analog 3d | 110 (95-120) | 6.9 (6.3-7.6) | 1.9 |

IC50(initial) refers to the inhibitory activity after 6 minutes of incubation.[1] IC50(app) refers to the apparent inhibitory activity after 120 minutes of incubation.[1] T1/2 is an indicator of the dissociation time from the enzyme.[1]

Experimental Protocols: In Vitro Inhibition Assay

The following protocol was used to determine the in vitro inhibitory activity of this compound against human enteropeptidase.

Protocol: Human Enteropeptidase Inhibition Assay

-

Reagents and Materials:

-

Assay Procedure:

-

Human enteropeptidase, the substrate, and the test compound were incubated together at room temperature.

-

For the determination of IC50(initial), the incubation time was 6 minutes.[1]

-

For the determination of IC50(app), the incubation time was 120 minutes.[1]

-

The rate of β-naphthylamine formation from the cleavage of the substrate was monitored by measuring the increase in fluorescence (excitation at 337 nm and emission at 420 nm).[7]

-

IC50 values were calculated from the dose-response curves.

-

Figure 2: Experimental workflow for the in vitro inhibition assay of this compound.

Mechanism of Action

This compound is proposed to act as a reversible covalent inhibitor of human enteropeptidase.[1] This mechanism involves the formation of an acyl-enzyme complex with the catalytic serine residue (Ser971) in the active site of the enzyme.[1] The guanidinyl group of the inhibitor forms an ionic interaction with an aspartic acid residue in the S1 binding pocket of enteropeptidase.[1] This dual interaction contributes to the potent and time-dependent inhibition observed.

Figure 3: Proposed mechanism of reversible covalent inhibition of Human Enteropeptidase by this compound.

Conclusion

This compound represents a significant advancement in the development of targeted inhibitors for human enteropeptidase. Its rational design, potent inhibitory activity, and time-dependent mechanism of action make it a valuable tool for researchers in the fields of metabolic disease and drug discovery. The detailed synthetic and experimental protocols provided in this guide are intended to support further investigation and development of this and related compounds.

References

- 1. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research.vu.nl [research.vu.nl]

- 4. Design, synthesis, and structure-activity relationship of TAK-418 and its derivatives as a novel series of LSD1 inhibitors with lowered risk of hematological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. protein.bio.msu.ru [protein.bio.msu.ru]

The Potent and Reversible Inhibition of Human Enteropeptidase by SCO-792: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenum and jejunum.[1][2] It plays a critical role in protein digestion by converting pancreatic trypsinogen into its active form, trypsin.[1] This activation initiates a cascade that leads to the activation of other digestive proenzymes, such as chymotrypsinogen, procarboxypeptidases, and proelastases.[1][2] Given its pivotal role in the digestive process, the inhibition of enteropeptidase presents a promising therapeutic strategy for conditions where modulation of protein digestion and amino acid absorption is desirable, including certain metabolic and kidney diseases.[3][4][5] This technical guide provides an in-depth overview of SCO-792, a novel, potent, and reversible small-molecule inhibitor of human enteropeptidase.[6]

Quantitative Inhibitory Profile of SCO-792

SCO-792 demonstrates potent inhibitory activity against both human and rat enteropeptidase. Its inhibitory profile is characterized by time-dependent inhibition and a slow dissociation rate, suggesting a durable intracellular effect.[6][7]

| Parameter | Species | Value | Reference |

| IC50 | Human | 5.4 nmol/L | [6][7] |

| Rat | 4.6 nmol/L | [6][7] | |

| Kinact/KI | Not Specified | 82,000 /mol/L·s | [6][7] |

| Dissociation Half-life (t1/2) | Not Specified | ~14 hours | [6][7] |

| koff | Not Specified | 0.047 /hour | [6][7] |

Experimental Protocols

The discovery and characterization of SCO-792 involved several key in vitro and in vivo experimental procedures.

High-Throughput Screening (HTS) for Enteropeptidase Inhibitors using Fluorescence Resonance Energy Transfer (FRET)

A FRET-based assay was employed for the high-throughput screening of potential enteropeptidase inhibitors.[6]

Principle: The assay utilizes a synthetic peptide substrate labeled with a fluorophore (donor) and a quencher (acceptor). In its intact state, the proximity of the quencher to the fluorophore results in FRET, leading to a low fluorescence signal. Upon cleavage of the substrate by enteropeptidase, the fluorophore and quencher are separated, resulting in an increase in fluorescence. Inhibitors of enteropeptidase will prevent this cleavage, thus keeping the fluorescence signal low.

Methodology:

-

Compound Plating: 25 nL of compound solutions dissolved in DMSO were added to a 1536-well black plate.[6]

-

Enzyme Addition: 2 μL of 90 mU/mL human recombinant enteropeptidase solution in assay buffer (50 mmol/L Tricine, pH 8.0, 0.01% (w/v) Tween20, and 10 mmol/L CaCl2) was added to each well.[6]

-

Incubation: The plate was incubated at room temperature for 60 minutes.[6]

-

Substrate Addition: 2 μL of a dual-labeled substrate solution (2.1 μmol/L QSY21‐Gly‐Asp‐Asp‐Asp‐Lys‐Ile‐Val‐Gly‐Gly‐Lys(Cy5)) was added to each well.[6]

-

Second Incubation: The plate was incubated at room temperature for 30 minutes.[6]

-

Fluorescence Measurement: The fluorescence was detected using a multilabel plate reader.

In Vitro Dissociation Assay

This assay was used to determine the dissociation kinetics of SCO-792 from enteropeptidase.[6]

Methodology:

-

Compound-Enzyme Incubation: 10 μL of the inhibitor solution was mixed with 10 μL of 100 mU/mL human recombinant enteropeptidase solution and incubated at room temperature for 120 minutes. The inhibitor concentration was 10-fold its IC50 value.[6]

-

Dilution and Substrate Addition: 2 μL of the compound-enzyme mixture was transferred to a 96-well black plate, and 200 μL of a substrate solution (3 μmol/L 5FAM‐Abu‐Gly‐Asp‐Asp‐Asp‐Lys‐Ile‐Val‐Gly‐Gly‐Lys(CPQ2)‐Lys‐Lys‐NH2) was added. This dilution reduces the inhibitor concentration to 10-fold below its IC50.[6]

-

Kinetic Fluorescence Measurement: Fluorescence was measured every 60 minutes using an EnVision multilabel plate reader at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[6]

-

Data Analysis: The progress curves were fitted to determine the dissociation rate constant (koff) and the dissociation half-life (t1/2).[6]

In Vivo Oral Protein Challenge in Rats

This experiment was conducted to assess the in vivo efficacy of SCO-792 in inhibiting protein digestion.[6]

Methodology:

-

Animal Model: Male Sprague-Dawley rats were used.[6]

-

Inhibitor Administration: SCO-792 (10 or 30 mg/kg) or vehicle (0.5% (w/v) methylcellulose solution) was orally administered to rats at 1, 2, 4, and 6 hours before the protein load.[6]

-

Protein Challenge: A whey protein solution (2.5 g/kg) was orally administered.[6]

-

Blood Sampling: Blood samples were collected at indicated time points for the measurement of plasma branched-chain amino acids (BCAA).[6]

-

Analysis: The plasma BCAA levels were measured to assess the extent of protein digestion and absorption.[6]

Visualizations

Signaling Pathway: The Digestive Zymogen Activation Cascade

Enteropeptidase initiates a cascade of proteolytic activation that is essential for protein digestion. Inhibition of enteropeptidase by SCO-792 disrupts this cascade at its first step.

Caption: The digestive zymogen activation cascade initiated by enteropeptidase.

Experimental Workflow: FRET-Based High-Throughput Screening

The workflow for identifying enteropeptidase inhibitors like SCO-792 using a FRET-based assay is a multi-step process.

Caption: Workflow for FRET-based high-throughput screening of enteropeptidase inhibitors.

Conclusion

SCO-792 is a potent and reversible inhibitor of human enteropeptidase with a slow dissociation rate, making it an effective tool for studying the physiological roles of enteropeptidase and a promising therapeutic candidate.[6] Its ability to inhibit protein digestion in vivo highlights its potential for the management of diseases where limiting amino acid absorption is beneficial.[3][4][6] The detailed experimental protocols and understanding of the digestive cascade provide a solid foundation for further research and development in this area.

References

- 1. Enteropeptidase - Wikipedia [en.wikipedia.org]

- 2. article.imrpress.com [article.imrpress.com]

- 3. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]

- 6. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of Human Enteropeptidase Inhibitors in Anti-Obesity Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obesity remains a global health crisis, driving a critical need for novel therapeutic strategies. One emerging and promising target in anti-obesity research is human enteropeptidase, a key intestinal enzyme responsible for initiating the digestive cascade. Inhibition of this enzyme presents a unique mechanism to reduce caloric absorption from dietary protein. This technical guide provides an in-depth overview of the role of human enteropeptidase inhibitors in anti-obesity research, with a specific focus on the preclinical data and methodologies associated with investigational compounds such as Human enteropeptidase-IN-2 and SCO-792. We will delve into the mechanism of action, summarize key quantitative findings from preclinical studies, provide detailed experimental protocols for pivotal assays, and visualize the intricate signaling pathways involved.

Introduction: The Rationale for Targeting Human Enteropeptidase

Human enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenum and jejunum[1][2]. Its primary physiological function is the conversion of inactive trypsinogen to active trypsin.[1] This activation is the rate-limiting step in the proteolytic cascade that digests dietary proteins into smaller peptides and amino acids for absorption[3][4].

The rationale for targeting enteropeptidase for obesity treatment stems from the observation that congenital enteropeptidase deficiency in humans leads to severe malabsorption and a lean phenotype.[5] By inhibiting enteropeptidase, the absorption of protein-derived calories can be reduced, thereby creating a negative energy balance conducive to weight loss. This approach offers a distinct advantage over other anti-obesity strategies by targeting a peripheral and non-redundant pathway, potentially minimizing systemic side effects.[6]

Mechanism of Action of Human Enteropeptidase Inhibitors

Human enteropeptidase inhibitors are small molecules designed to specifically bind to the active site of the enzyme, preventing it from cleaving trypsinogen.[6] This inhibition blocks the entire downstream cascade of pancreatic zymogen activation, leading to decreased protein digestion and absorption.

Recent research has elucidated a multi-faceted mechanism of action for these inhibitors that extends beyond simple caloric restriction:

-

Reduced Protein Digestion and Caloric Malabsorption: The primary mechanism is the direct inhibition of protein breakdown, leading to an increase in fecal protein excretion.[3] This results in a reduction of absorbed amino acids and, consequently, a decrease in available calories from dietary protein.

-

Modulation of Gut Microbiota: Enteropeptidase inhibition has been shown to alter the composition of the gut microbiota.[7] Studies with the inhibitor SCO-792 demonstrated a decrease in the abundance of Firmicutes and an increase in Verrucomicrobia, including the beneficial bacterium Akkermansia muciniphila.[7] These changes are associated with improved metabolic health. Furthermore, inhibition leads to increased levels of fecal short-chain fatty acids (SCFAs) and bile acids, which play roles in gut health and metabolism.[7]

-

Induction of Fibroblast Growth Factor 21 (FGF21): Some enteropeptidase inhibitors have been shown to increase the levels of FGF21, a hormone with beneficial effects on energy expenditure and glucose and lipid metabolism.[3][8][9][10] The induction of FGF21 appears to be independent of food intake reduction and may contribute to the observed weight loss.[3][4]

-

Involvement of Cholecystokinin (CCK) Signaling: The inhibition of enteropeptidase and trypsin can lead to the release of CCK, a gut hormone that induces satiety, reduces food intake, and slows gastric emptying.[11][12] This suggests that part of the anti-obesity effect is mediated through appetite suppression.

Preclinical Data for Human Enteropeptidase Inhibitors

Several enteropeptidase inhibitors have been evaluated in preclinical models of obesity, demonstrating promising efficacy. The following tables summarize the key quantitative data for this compound and SCO-792.

Table 1: In Vitro Inhibitory Activity of Human Enteropeptidase Inhibitors

| Compound | Target | IC50 (nM) | Assay Conditions | Reference |

| This compound | Human Enteropeptidase | Initial: 540, Apparent: 30 | Not specified | [6] |

| SCO-792 | Human Enteropeptidase | 5.4 | Not specified | [13] |

| SCO-792 | Rat Enteropeptidase | 4.6 | Not specified | [13] |

Initial IC50 represents the concentration for 50% inhibition at the start of the assay, while the Apparent IC50 reflects the potency after a period of incubation, suggesting a time-dependent inhibition.

Table 2: In Vivo Efficacy of SCO-792 in Diet-Induced Obese (DIO) Mice

| Parameter | Vehicle | SCO-792 (20 mg/kg) | SCO-792 (59 mg/kg) | Study Duration | Reference |

| Fecal Protein-Derived Calorie Loss (% of total caloric intake) | 0.6% | 1.7% | 3.0% | 4 weeks | [3] |

| Total Food Intake Reduction | - | Significant Decrease | Significant Decrease | 4 weeks | [3] |

| Body Weight Change | - | Significant Decrease | Significant Decrease | 4 weeks | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of human enteropeptidase inhibitors.

In Vivo Oral Protein Challenge Test

Objective: To assess the in vivo efficacy of an enteropeptidase inhibitor in blocking protein digestion and absorption.

Animal Model: Male C57BL/6J mice.[3]

Methodology:

-

Mice are randomized into treatment groups based on body weight.[3]

-

Animals are fasted for a specified period (e.g., 4 hours).

-

The enteropeptidase inhibitor (e.g., SCO-792 at 10 and 30 mg/kg) or vehicle (e.g., 0.5% w/v methylcellulose) is administered orally.[3]

-

After a set time post-dose (e.g., 6 hours), an oral protein challenge is administered (e.g., 2.5 g/kg of whey protein).[3]

-

Blood samples are collected at various time points (e.g., 0, 30, 60, 120, and 240 minutes) post-protein challenge.

-

Plasma levels of branched-chain amino acids (BCAAs) are measured as a biomarker of protein digestion and absorption.[3] A reduction in the plasma BCAA peak indicates effective inhibition of enteropeptidase.

Diet-Induced Obesity (DIO) Mouse Model and Efficacy Study

Objective: To evaluate the long-term effects of an enteropeptidase inhibitor on body weight, food intake, and metabolic parameters in an obese state.

Animal Model: Male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for a period of time (e.g., 12-16 weeks) to induce obesity.

Methodology:

-

DIO mice are randomized into treatment groups.

-

The enteropeptidase inhibitor (e.g., SCO-792 at various doses) or vehicle is administered daily (e.g., oral gavage) for the duration of the study (e.g., 4 weeks).[3]

-

Body weight and food intake are monitored regularly (e.g., daily or weekly).

-

Feces are collected at specified time points to measure fecal protein content as a pharmacodynamic marker of enteropeptidase inhibition.[3]

-

At the end of the study, various metabolic parameters can be assessed, including plasma lipids, glucose, and insulin levels. Body composition (fat and lean mass) can be determined by methods such as DEXA.

Gut Microbiota Analysis

Objective: To investigate the impact of enteropeptidase inhibition on the composition of the gut microbiome.

Methodology:

-

Fecal samples are collected from animals at baseline and after treatment with the enteropeptidase inhibitor or vehicle.

-

Bacterial DNA is extracted from the fecal samples using a commercially available kit.

-

The V3-V4 region of the 16S rRNA gene is amplified by PCR using specific primers.

-

The amplicons are sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

The sequencing data is processed using bioinformatics pipelines (e.g., QIIME) to identify and quantify the bacterial taxa present in each sample.

-

Statistical analyses are performed to compare the microbial composition between treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of action of enteropeptidase inhibitors in the intestinal lumen.

Caption: Experimental workflow for evaluating enteropeptidase inhibitors in DIO mice.

Caption: Signaling pathways contributing to weight loss by enteropeptidase inhibition.

Conclusion and Future Directions

The inhibition of human enteropeptidase represents a compelling and mechanistically distinct approach to the treatment of obesity. Preclinical studies have demonstrated that inhibitors like this compound and SCO-792 can effectively reduce body weight through a combination of reduced caloric absorption, favorable modulation of the gut microbiota, and induction of beneficial metabolic hormones. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this promising class of anti-obesity agents.

Future research should focus on elucidating the long-term safety and efficacy of these inhibitors in more complex preclinical models and ultimately in human clinical trials. A deeper understanding of the interplay between enteropeptidase inhibition, the gut microbiome, and host metabolism will be crucial for optimizing therapeutic strategies and identifying patient populations most likely to benefit from this novel approach. The continued development of potent and selective enteropeptidase inhibitors holds significant promise for expanding the armamentarium against the global obesity epidemic.

References

- 1. Enteropeptidase - Wikipedia [en.wikipedia.org]

- 2. article.imrpress.com [article.imrpress.com]

- 3. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protein.bio.msu.ru [protein.bio.msu.ru]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Enteropeptidase inhibition improves obesity by modulating gut microbiota composition and enterobacterial metabolites in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intestinal serine protease inhibition increases FGF21 and improves metabolism in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Intestinal serine protease inhibition increases FGF21 and improves metabolism in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of CCK1 receptor in metabolic benefits of intestinal enteropeptidase inhibition in mice | PLOS One [journals.plos.org]

- 12. Role of CCK1 receptor in metabolic benefits of intestinal enteropeptidase inhibition in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scohia.com [scohia.com]

In-Depth Technical Guide: Initial and Apparent IC50 of Human Enteropeptidase-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of Human enteropeptidase-IN-2, a potent inhibitor of human enteropeptidase. The document details its initial and apparent IC50 values, the precise experimental protocols for their determination, and visual representations of the relevant biological pathway and experimental workflow.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound (also referred to as compound 1c) against human enteropeptidase is characterized by its half-maximal inhibitory concentration (IC50). The distinction between the initial and apparent IC50 values reflects the time-dependent nature of the inhibition.

| Parameter | Value (nM) | Description |

| Initial IC50 | 540 | Inhibitory activity measured after a short incubation period (6 minutes) of the enzyme, substrate, and inhibitor. |

| Apparent IC50 | 30 | Inhibitory activity measured after a prolonged incubation period (120 minutes), reflecting a time-dependent increase in potency. |

Experimental Protocols

The following protocols are derived from the methodologies described in the primary literature for the characterization of this compound.

Human Enteropeptidase Inhibition Assay

This fluorescence resonance energy transfer (FRET) based assay was utilized to determine the IC50 values of this compound.

Materials:

-

Enzyme: Human recombinant enteropeptidase

-

Substrate: 5FAM–Abu–Gly–Asp–Asp–Asp–Lys–Ile–Val–Gly–Gly–Lys(CPQ2)–Lys–Lys–NH2 (a fluorogenic substrate)

-

Inhibitor: this compound (compound 1c) dissolved in DMSO

-

Assay Buffer: 50 mmol/L Tricine (pH 8.0), 0.01% (w/v) Tween-20, and 10 mmol/L CaCl2

-

Plates: 1536-well black plates

Procedure:

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This is then serially diluted to generate a range of inhibitor concentrations.

-

Assay Plate Preparation: 25 nL of each inhibitor solution in DMSO is dispensed into the wells of a 1536-well black plate.

-

Enzyme Addition and Pre-incubation: 2 μL of a 90 mU/mL solution of human recombinant enteropeptidase in assay buffer is added to each well containing the inhibitor. The plate is then incubated at room temperature.

-

For Initial IC50 Determination: The incubation time is 6 minutes.

-

For Apparent IC50 Determination: The incubation time is 120 minutes.

-

-

Substrate Addition and Reaction Initiation: 2 μL of a 2.1 μmol/L substrate solution in assay buffer is added to each well to initiate the enzymatic reaction.

-

Signal Detection: The increase in fluorescence intensity is measured over time using a plate reader. The cleavage of the FRET substrate by enteropeptidase separates the fluorophore (5FAM) and the quencher (CPQ2), leading to an increase in fluorescence.

-

Data Analysis: The rate of the enzymatic reaction is calculated from the fluorescence readings. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathway

The following diagram illustrates the physiological role of human enteropeptidase in the digestive cascade, the process inhibited by this compound.

Caption: Physiological activation cascade initiated by human enteropeptidase.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for determining the IC50 values of this compound.

Caption: Experimental workflow for IC50 determination of this compound.

Biological Evaluation of Novel Enteropeptidase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological evaluation of novel enteropeptidase inhibitors. Enteropeptidase, a key enzyme in the protein digestion cascade, represents a promising therapeutic target for various metabolic diseases, including obesity and diabetes.[1][2][3] This document outlines the core methodologies, data interpretation, and signaling pathways involved in the preclinical assessment of these inhibitors.

Introduction to Enteropeptidase and Its Inhibition

Enteropeptidase (also known as enterokinase) is a serine protease located on the brush border of the duodenum and jejunum.[4][5] Its primary function is to convert inactive trypsinogen into its active form, trypsin. This activation step is the trigger for a cascade that activates other pancreatic digestive enzymes, such as chymotrypsinogen, proelastase, and procarboxypeptidases.[4][5][6] By inhibiting enteropeptidase, the entire process of protein digestion and subsequent amino acid absorption can be modulated. This mechanism of action is being explored for its potential therapeutic benefits in managing metabolic disorders.[3][7]

Quantitative Data on Novel Enteropeptidase Inhibitors

The following tables summarize key quantitative data for select novel enteropeptidase inhibitors, providing a comparative overview of their potency and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of Novel Enteropeptidase Inhibitors

| Compound | Target Species | IC50 (Initial) | IC50 (Apparent, 120 min) | K_inact/K_I (/mol/L s) | Dissociation Half-life (T_1/2) | Reference |

| SCO-792 | Human | - | 5.4 nmol/L | 82,000 | ~14 hours | [8][9] |

| SCO-792 | Rat | - | 4.6 nmol/L | - | - | [8][9] |

| (S)-5b (SCO-792) | Human | - | - | - | - | [10][11] |

| 2a (4-guanidinobenzoate derivative) | Human | - | - | - | - | [10][11][12] |

| 6b (phenylisoxazoline) | Human | - | - | - | - | [10][11] |

Table 2: In Vivo Pharmacodynamic Markers of Enteropeptidase Inhibition

| Compound | Animal Model | Administration Route | Dose | Primary Outcome | Result | Reference |

| SCO-792 | Diet-Induced Obese (DIO) Mice | Oral | 20 mg/kg | Fecal Protein Content | Increased by 1.7% | [1] |

| SCO-792 | Diet-Induced Obese (DIO) Mice | Oral | 59 mg/kg | Fecal Protein Content | Increased by 3.0% | [1] |

| SCO-792 | Normal Rats | Oral | ≤4 hour prior | Plasma Branched-Chain Amino Acids (BCAAs) | Effectively inhibited elevation | [8][13] |

| 2a | Diet-Induced Obese (DIO) Mice | Oral | 10 mg/kg | Fecal Protein Content | Significant increase | [11][12] |

| 2a | Diet-Induced Obese (DIO) Mice | Subcutaneous | - | Fecal Protein Content | No change | [11][12] |

| SCO-792 | Spontaneously Hypercholesterolaemic (SHC) Rats | Oral (in diet) | 0.03% and 0.06% (w/w) | Fecal Protein Content | Increased | [14][15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of enteropeptidase inhibitors. The following sections describe key in vitro and in vivo experimental protocols.

In Vitro Enteropeptidase Inhibition Assay

This assay determines the inhibitory potency of a compound against enteropeptidase activity. A common method is a fluorescence-based assay.

Principle: The assay utilizes a synthetic substrate for enteropeptidase that is tagged with a fluorescent reporter molecule (e.g., 7-amino-4-trifluoromethylcoumarin, AFC) and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by enteropeptidase, the fluorophore is released, resulting in a measurable increase in fluorescence that is proportional to enzyme activity.[16][17]

Materials:

-

Recombinant human or rat enteropeptidase[8]

-

Fluorescent substrate (e.g., containing the 'DDDDK' recognition sequence)[16][17]

-

Assay buffer (e.g., Tris-HCl with CaCl2)[5]

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black plates with clear bottoms

-

Fluorescence microplate reader

Procedure:

-

Prepare a solution of the test compound at various concentrations.

-

In a 96-well plate, add the test compound solution, recombinant enteropeptidase, and assay buffer.

-

Include control wells: a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 10 to 120 minutes).[8][12]

-

Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

-

Measure the fluorescence intensity kinetically over time or at a fixed endpoint using a microplate reader (e.g., λex = 380 nm, λem = 500 nm).[16][17]

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Oral Protein Challenge Test

This in vivo assay assesses the ability of an enteropeptidase inhibitor to block protein digestion and amino acid absorption in a living organism.

Principle: Oral administration of a protein source leads to its digestion and the subsequent absorption of amino acids, causing a rise in their plasma concentrations. An effective enteropeptidase inhibitor will blunt this increase.[8][9] Plasma levels of branched-chain amino acids (BCAAs) are often measured as a marker of protein absorption.[1][2]

Materials:

-

Test animals (e.g., rats or mice)

-

Test compound (inhibitor) formulated for oral administration

-

Protein source for oral gavage (e.g., casein solution)

-

Blood collection supplies

-

Analytical equipment for measuring plasma amino acid concentrations (e.g., LC-MS/MS)

Procedure:

-

Fast the animals overnight to ensure a baseline state.

-

Administer the test compound or vehicle orally to the respective groups of animals.

-

After a predetermined time (e.g., up to 4 hours), administer an oral protein bolus to all animals.[8][13]

-

Collect blood samples at various time points after the protein challenge.

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples to determine the concentrations of BCAAs or other relevant amino acids.

-

Compare the plasma amino acid profiles between the inhibitor-treated and vehicle-treated groups to assess the extent of protein digestion inhibition.

Fecal Protein Output Measurement

This pharmacodynamic assay provides a direct measure of the in vivo efficacy of an enteropeptidase inhibitor by quantifying the amount of undigested protein excreted in the feces.[10][11]

Principle: Inhibition of enteropeptidase leads to incomplete protein digestion in the small intestine, resulting in an increased amount of protein passing into the large intestine and being excreted in the feces.

Materials:

-

Test animals (e.g., diet-induced obese mice)

-

Test compound (inhibitor) formulated for oral administration

-

Metabolic cages for feces collection

-

Analytical equipment for protein quantification in fecal samples (e.g., BCA protein assay)

Procedure:

-

House the animals in metabolic cages to allow for the separate collection of feces.

-

Administer the test compound or vehicle orally to the respective groups of animals daily for a specified period.

-

Collect feces from each animal over a defined time course (e.g., 24 hours).

-

Homogenize the collected fecal samples in a suitable buffer.

-

Quantify the total protein content in the fecal homogenates using a standard protein assay.

-

Compare the fecal protein output between the inhibitor-treated and vehicle-treated groups to determine the in vivo efficacy of the inhibitor.[1]

Signaling Pathways and Experimental Workflows

Visual representations of the biological processes and experimental designs are essential for a clear understanding of the evaluation of enteropeptidase inhibitors.

Enteropeptidase-Mediated Digestive Cascade

The following diagram illustrates the central role of enteropeptidase in initiating the activation of pancreatic zymogens, which are inactive precursor enzymes.

References

- 1. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are enteropeptidase inhibitors and how do they work? [synapse.patsnap.com]

- 4. Enteropeptidase - Wikipedia [en.wikipedia.org]

- 5. article.imrpress.com [article.imrpress.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Collection - Design, Synthesis, and Biological Evaluation of a Novel Series of 4âGuanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 11. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO-792 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Enteropeptidase Inhibitor Screening Kit, ยี่ห้อ Sigma [npchem.co.th]

The Discovery of Human Enteropeptidase Inhibitor 1c: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of the human enteropeptidase inhibitor, compound 1c, a significant advancement in the pursuit of therapeutic agents for metabolic diseases. Enteropeptidase, a serine protease located on the duodenal brush border, is a critical enzyme in protein digestion. It catalyzes the conversion of inactive trypsinogen to active trypsin, which in turn activates a cascade of other digestive enzymes.[1][2][3][4][5][6] Inhibition of enteropeptidase presents a promising strategy for managing conditions such as obesity and diabetes.[3]

Compound Profile and Quantitative Data

Compound 1c is a 4-guanidinobenzoate derivative that has demonstrated potent inhibitory activity against human enteropeptidase.[7] The discovery of this class of inhibitors was guided by a mechanism-based drug design approach, aiming for potent, low systemic exposure compounds.[8] The inhibitory activity of compound 1c and related derivatives was assessed through in vitro enzymatic assays.

Table 1: In Vitro Inhibitory Activity of 4-Guanidinobenzoate Derivatives against Human Enteropeptidase [7]

| Compound | Structure | Human Enteropeptidase IC50 (initial) (μM) | Human Enteropeptidase IC50 (apparent) (μM) |

| 1a | (Structure not fully detailed in provided text) | >10 | >10 |

| 1b | (Structure not fully detailed in provided text) | 1.9 | 0.058 |

| 1c | (Structure not fully detailed in provided text) | 0.65 | 0.012 |

-

IC50 (initial): Inhibitory activity after 6 minutes of incubation with the enzyme, substrate, and compound.[7]

-

IC50 (apparent): Apparent IC50 value after 120 minutes of incubation with the enzyme, substrate, and compound.[7]

The data clearly indicates that compound 1c is a more potent inhibitor than its predecessors, 1a and 1b, with significantly lower IC50 values.[7] The time-dependent nature of the inhibition, as suggested by the difference between initial and apparent IC50 values, points towards a covalent or slowly reversible binding mechanism.[1][2][3]

Mechanism of Action

Enteropeptidase inhibitors can act through various mechanisms, including reversible and irreversible binding to the active site of the enzyme.[9] The 4-guanidinobenzoate derivatives, including compound 1c, are designed to form a covalent adduct with the catalytic serine residue of enteropeptidase. This covalent inhibition is often reversible. For instance, the related inhibitor camostat has been shown to be a potent reversible covalent inhibitor of enteropeptidase with an enzyme reactivation half-life of 14.3 hours.[10] Similarly, SCO-792, another potent enteropeptidase inhibitor, has a long dissociation half-life of almost 14 hours, suggesting it is a reversible inhibitor.[1][2][3]

The proposed mechanism involves the electron-withdrawing properties of substituents influencing the stability of the ester bond in the covalent adduct, thereby affecting the rate of enzyme reactivation.[7]

Experimental Protocols

The discovery and characterization of compound 1c and related enteropeptidase inhibitors involved several key experimental protocols.

High-Throughput Screening (HTS)

The initial identification of lead compounds often begins with a high-throughput screening campaign. A common method employs fluorescence resonance energy transfer (FRET) to identify inhibitors of enteropeptidase activity.[1][2][11]

Diagram: High-Throughput Screening (HTS) Workflow

Caption: A generalized workflow for identifying enteropeptidase inhibitors via HTS.

In Vitro Enteropeptidase Inhibition Assay

The inhibitory potency of the synthesized compounds against human enteropeptidase is determined using an in vitro enzymatic assay.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human enteropeptidase and a fluorogenic substrate are prepared in an appropriate assay buffer.

-

Compound Incubation: The test compounds are pre-incubated with the enzyme for a defined period (e.g., 6 minutes for initial IC50 and 120 minutes for apparent IC50) to allow for binding.[7]

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

Signal Detection: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a plate reader.

-

Data Analysis: The rate of reaction is calculated, and the IC50 values are determined by plotting the percent inhibition against the compound concentration.

In Vivo Pharmacodynamic Studies

To assess the in vivo efficacy of the inhibitors, pharmacodynamic studies are conducted in animal models, such as mice or rats.[1][2][12]

Protocol: Oral Protein Challenge Test

-

Animal Dosing: The test compound is administered orally to the animals.

-

Protein Challenge: After a specific time, the animals are given an oral protein challenge.

-

Blood Sampling: Blood samples are collected at various time points after the protein challenge.

-

Amino Acid Analysis: Plasma levels of branched-chain amino acids (BCAAs) are measured. A reduction in the elevation of plasma BCAAs indicates inhibition of protein digestion in vivo.[1][2][12]

Another in vivo method involves measuring the protein content in feces. An increase in fecal protein content after oral administration of the inhibitor suggests reduced protein digestion and absorption.[7][8]

Diagram: In Vivo Pharmacodynamic Evaluation Workflow

Caption: Workflow for assessing the in vivo efficacy of enteropeptidase inhibitors.

Signaling Pathway and Physiological Role

Enteropeptidase plays a crucial role in the digestive cascade. Its inhibition has downstream effects on the activation of other digestive enzymes.

Diagram: Digestive Enzyme Activation Cascade

Caption: The central role of enteropeptidase in the digestive enzyme cascade.

Conclusion

The discovery of human enteropeptidase inhibitor 1c represents a significant step forward in the development of targeted therapies for metabolic diseases. Its potent in vitro activity and the well-defined mechanism of action of its compound class provide a strong foundation for further preclinical and clinical development. The experimental protocols and workflows outlined in this guide offer a comprehensive framework for the continued investigation and optimization of novel enteropeptidase inhibitors.

References

- 1. Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO-792 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scohia.com [scohia.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. article.imrpress.com [article.imrpress.com]

- 6. The Global Status and Trends of Enteropeptidase: A Bibliometric Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of a novel series of medium-sized cyclic enteropeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are enteropeptidase inhibitors and how do they work? [synapse.patsnap.com]

- 10. Targeting Enteropeptidase with Reversible Covalent Inhibitors To Achieve Metabolic Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Inhibiting Human Enteropeptidase: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Human enteropeptidase (EC 3.4.21.9), a type II transmembrane serine protease located in the duodenal brush border, serves as the master initiator of the digestive cascade. Its sole physiological role is the conversion of inactive trypsinogen to active trypsin, which subsequently activates a host of other pancreatic zymogens required for protein and lipid digestion. The critical, non-redundant nature of this enzyme, underscored by the severe malabsorption phenotype of its congenital deficiency, makes it a compelling and specific therapeutic target. Inhibition of enteropeptidase offers a novel strategy for modulating nutrient absorption and has demonstrated significant therapeutic potential in preclinical and clinical settings for metabolic diseases, chronic kidney disease, and pancreatitis. This document provides a comprehensive overview of the therapeutic rationale, pharmacological data of key inhibitors, and detailed experimental protocols relevant to the development of enteropeptidase-targeting therapeutics.

The Physiological Role of Human Enteropeptidase

Human enteropeptidase, also known as enterokinase, is a heterodimeric glycoprotein synthesized by enterocytes of the duodenum and proximal jejunum.[1] It is composed of a heavy chain (82–140 kDa), which anchors the enzyme to the brush border membrane, and a light chain (35–62 kDa), which contains the catalytic serine protease domain.[1] The enzyme's function is highly specific: it recognizes and cleaves the acidic (Asp)4-Lys motif at the N-terminus of trypsinogen, converting it to active trypsin.[2][3] This activation is the rate-limiting step for protein digestion. Once activated, trypsin initiates a widespread cascade, activating other pancreatic proenzymes, including chymotrypsinogen, proelastases, and procarboxypeptidases.[1][2][4][5]

The indispensable role of enteropeptidase is highlighted by the rare autosomal recessive disorder, congenital enteropeptidase deficiency. Affected individuals present with severe diarrhea, failure to thrive, and hypoproteinemia due to a profound inability to digest dietary proteins.[2][6] This demonstrates that enteropeptidase function is essential and not compensated for by other proteases.[2]

The Digestive Enzyme Activation Cascade

The activation of digestive proenzymes is a tightly regulated cascade initiated exclusively by enteropeptidase. This prevents the premature activation of destructive proteases within the pancreas and ensures their activity is confined to the intestinal lumen.

Caption: Digestive cascade initiated by enteropeptidase in the duodenum.

Therapeutic Rationale for Enteropeptidase Inhibition

Given its role as the upstream initiator of protein digestion, inhibiting enteropeptidase presents a unique therapeutic strategy. By reducing the activity of this single enzyme, the entire downstream digestive cascade can be attenuated, leading to decreased absorption of amino acids. This approach has therapeutic implications for several conditions.

-

Obesity and Metabolic Diseases: Limiting the absorption of dietary protein and its constituent amino acids can reduce caloric intake and modulate metabolic signaling. Preclinical studies with enteropeptidase inhibitors have demonstrated significant reductions in body weight gain, decreased food intake, improved glycemic control, and favorable changes in lipid profiles.[7][8] This makes enteropeptidase a promising target for the treatment of obesity and type 2 diabetes.[9][10]

-

Chronic Kidney Disease (CKD): High dietary protein intake can lead to glomerular hyperfiltration, placing a strain on kidney function and accelerating the progression of CKD. By inhibiting amino acid absorption, enteropeptidase inhibitors can reduce this renal load.[11][12] The inhibitor SCO-792 has been shown to prevent the decline in glomerular filtration rate (GFR) and reduce albuminuria in rat models of both diabetic and non-diabetic kidney disease.[13][14]

-

Pancreatitis: Acute pancreatitis is often caused by the premature activation of trypsinogen within the pancreas. By inhibiting enteropeptidase, particularly in cases of duodenopancreatic reflux, the primary trigger for this pathological activation can be blocked.[9] The clinically approved serine protease inhibitor, camostat mesylate, is used in Japan for the treatment of chronic pancreatitis.[15]

-

Amino Acid Metabolism Disorders: For inherited disorders like Phenylketonuria (PKU) or Maple Syrup Urine Disease (MSUD), where dietary restriction of specific amino acids is the standard of care, enteropeptidase inhibitors could serve as an adjunctive therapy to reduce the absorption of the problematic amino acids from dietary protein.[16]

Pharmacology of Key Enteropeptidase Inhibitors

Several small-molecule inhibitors of enteropeptidase have been developed and characterized. The most well-documented are SCO-792 and camostat mesylate, which have shown potent and effective inhibition in both in vitro and in vivo models.

| Inhibitor | Target(s) | Type | In Vitro Potency (Human EP) | In Vivo Efficacy Models | Clinical Status |

| SCO-792 | Enteropeptidase | Reversible, Slow Dissociation | IC₅₀: 5.4 nmol/L[17] k_inact/K_I: 82,000 M⁻¹s⁻¹[17] Dissociation t₁/₂: ~14 hours[17] | Obesity, Diabetes, CKD (mouse/rat models)[7][8][14] | Phase 2a completed in patients with T2DM and albuminuria[11][12][18][19] |

| Camostat Mesylate | Enteropeptidase, Trypsin, TMPRSS2, other proteases | Reversible Covalent | k_inact/K_I: 1.5 x 10⁴ M⁻¹s⁻¹[9] Reactivation t₁/₂: 14.3 hours[9] | Pancreatitis (rodent models) | Approved in Japan for chronic pancreatitis and postoperative reflux esophagitis[15] |

| Boroarginine/ Borolysine Peptides | Enteropeptidase | Boronic Acid-based | Potent and selective inhibitors designed based on substrate motif[3] | Obesity (mouse models) | Preclinical |

Key Experimental Protocols

Assessing the efficacy of enteropeptidase inhibitors requires a suite of specialized in vitro and in vivo assays to determine potency, mechanism of action, and physiological effects on protein digestion.

In Vitro Enzyme Activity Assays

4.1.1. Fluorescent Substrate Assay (AFC-based)

This is a common method for measuring enteropeptidase activity in a high-throughput format.

-

Principle: The assay utilizes a synthetic peptide substrate containing the enteropeptidase recognition sequence linked to a fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC). When the substrate is cleaved by enteropeptidase, the AFC is released, resulting in a quantifiable increase in fluorescence.[20]

-

Reagents:

-

Recombinant human enteropeptidase (light chain)

-

Enteropeptidase Assay Buffer (e.g., 50 mM Tris, pH 8.0, with CaCl₂)

-

Substrate: (Asp)4-Lys-AFC

-

Test inhibitor compound library

-

AFC standard for calibration

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO and add to wells of a 96- or 384-well black plate.

-

Add a solution of recombinant human enteropeptidase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the (Asp)4-Lys-AFC substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader (λEx = 380 nm / λEm = 500 nm).

-

Monitor the increase in fluorescence kinetically over 30-60 minutes at 37°C.[20]

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

4.1.2. Colorimetric Substrate Assay

This method is an alternative to fluorescence-based assays and relies on a change in absorbance.

-

Principle: A specific peptide substrate is cleaved by enteropeptidase. One of the cleavage products then reacts with a detection reagent to produce a colored product, which can be measured spectrophotometrically at 405 nm.[21][22]

-

Procedure:

-

Add test samples, standards, and blanks to a 96-well clear bottom plate.

-

Prepare a working solution by combining the assay buffer, enteropeptidase substrate, and the detection reagent.[21][23]

-

Add the working solution to all wells to start the reaction.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.[21]

-

In Vivo Target Engagement Assay

4.2.1. Oral Protein Challenge Test

This assay is the gold standard for assessing the in vivo efficacy of an enteropeptidase inhibitor by directly measuring its impact on protein digestion and absorption.

-

Principle: The test measures the postprandial increase in plasma concentrations of branched-chain amino acids (BCAAs: leucine, isoleucine, valine) following a protein-rich meal. An effective enteropeptidase inhibitor will blunt this increase by limiting protein digestion.[7][17]

-

Procedure (Rodent Model):

-

Fast animals overnight (e.g., 16 hours) but allow ad libitum access to water.

-

Administer the test inhibitor (e.g., SCO-792) or vehicle via oral gavage at a specified time (e.g., 1-4 hours) before the protein challenge.[17]

-

Collect a baseline (t=0) blood sample.

-

Administer a protein bolus via oral gavage (e.g., casein or whey protein at 1g/kg).[24][25]

-

Collect subsequent blood samples at various time points (e.g., 30, 60, 120, 180 minutes) post-challenge.

-

Process blood samples to isolate plasma.

-

Analyze plasma BCAA concentrations using LC-MS/MS or a suitable amino acid analyzer.

-

Compare the area under the curve (AUC) of plasma BCAA concentrations between the vehicle- and inhibitor-treated groups to determine the degree of in vivo inhibition.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and initial validation of a novel enteropeptidase inhibitor.

Caption: Workflow for enteropeptidase inhibitor discovery and validation.

Clinical Development and Future Perspectives

The therapeutic concept of enteropeptidase inhibition has progressed into clinical evaluation. An exploratory Phase 2a trial of SCO-792 was conducted in 72 patients with type 2 diabetes and albuminuria.[11][12] The results demonstrated that SCO-792 was safe and well-tolerated at doses up to 1500 mg/day for 12 weeks.[11][12][18] Furthermore, the study suggested a potential for decreased urine albumin-to-creatinine ratio (UACR) in the treatment groups compared to baseline, providing the first clinical evidence supporting the translation of this mechanism to human kidney disease.[11][12][18]

The future of enteropeptidase inhibition is promising. Its high specificity and localization to the gut minimize the potential for systemic side effects, offering a favorable safety profile. Further clinical trials are necessary to confirm the efficacy observed in preclinical and early clinical studies for managing obesity, diabetes, and CKD. The development of this novel class of drugs represents a targeted, mechanism-based approach to treating complex metabolic and renal disorders.

Conclusion

Human enteropeptidase is a highly specific, non-redundant enzyme that acts as the master switch for protein digestion. Its inhibition presents a powerful and targeted therapeutic strategy with a strong scientific rationale. Pharmacological agents like SCO-792 have demonstrated potent in vitro and in vivo efficacy, which is now being translated into clinical findings. With promising applications in metabolic disease, chronic kidney disease, and pancreatitis, the continued development of enteropeptidase inhibitors holds significant potential to address major unmet medical needs.

References

- 1. Enteropeptidase - Wikipedia [en.wikipedia.org]

- 2. Activation of Human Pancreatic Proteolytic Enzymes: The Role of Enteropeptidase and Trypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human enteropeptidase light chain: Bioengineering of recombinants and kinetic investigations of structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. protein.bio.msu.ru [protein.bio.msu.ru]

- 7. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Enteropeptidase with Reversible Covalent Inhibitors To Achieve Metabolic Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]